molecular formula C23H26ClN5O2 B137748 Donitriptanhydrochlorid CAS No. 170911-68-9

Donitriptanhydrochlorid

Katalognummer: B137748
CAS-Nummer: 170911-68-9
Molekulargewicht: 439.9 g/mol
InChI-Schlüssel: ZXENQGQAPOYDOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Donitriptan hydrochloride, also known by its code name F-11356, is a triptan drug that was investigated as a potential antimigraine agent. It acts as a high-affinity, high-efficacy agonist of the 5-HT1B and 5-HT1D receptors. Despite its promising pharmacological profile, it was never marketed .

Wissenschaftliche Forschungsanwendungen

Antimigraine Research

Donitriptan was primarily studied for its antimigraine properties. Research indicates that it selectively decreases jugular venous oxygen saturation, which may be relevant to its mechanism of action in headache relief . Notably, studies have shown that donitriptan inhibits capsaicin-induced vasodilation in animal models, suggesting a potential pathway for migraine treatment through vascular modulation .

Pharmacological Studies

The compound has been utilized in various pharmacological studies to explore its effects on vascular dynamics and serotonin receptor interactions. For example:

  • Vasoconstriction Studies : Donitriptan has been shown to induce selective carotid vasoconstriction in several animal species, which is critical for understanding its role in headache relief mechanisms .
  • Comparative Studies with Other Triptans : Research comparing donitriptan with other triptans like sumatriptan has highlighted differences in receptor interactions and efficacy, providing insights into optimizing migraine therapies .

Toxicology Assessments

Toxicological evaluations have classified donitriptan as harmful if ingested or if it comes into contact with skin, emphasizing the need for careful handling in laboratory settings . Such assessments are critical for establishing safety profiles for potential therapeutic applications.

Case Study Summaries

StudyFindingsReference
Letienne et al., 2003Investigated the effects of donitriptan on jugular venous oxygen saturation in anesthetized pigs; suggested mechanisms relevant to headache relief.
Munoz-Islas et al., 2006Demonstrated that donitriptan inhibits capsaicin-induced vasodilation via 5-HT1B receptors rather than 5-HT1D receptors.
Letienne et al., 2005Explored donitriptan's effects on jugular venous oxygen saturation in rats without cranial vasoconstriction; proposed an overlooked mechanism of action.

Wirkmechanismus

Target of Action

Donitriptan hydrochloride is a potent, high efficacy agonist at 5-HT1B/1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception.

Mode of Action

Donitriptan hydrochloride interacts with its targets, the 5-HT1B/1D receptors, by binding to them with high affinity . This binding inhibits capsaicin-induced external carotid vasodilation and produces selective carotid vasoconstriction in various animal species . The interaction between Donitriptan and its targets leads to changes in the vascular tone, which is particularly relevant in conditions like migraines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Donitriptan hydrochloride involves several key steps:

Industrial Production Methods: The industrial production of Donitriptan hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: Donitriptan hydrochloride can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can undergo substitution reactions, especially at the piperazine ring and the indole moiety.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can yield various substituted piperazine and indole derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Donitriptan hydrochloride is unique due to its high intrinsic activity at the 5-HT1B and 5-HT1D receptors, making it one of the most potent compounds in the triptan series. Its selective vasoconstrictive properties also distinguish it from other similar compounds .

Biologische Aktivität

Donitriptan hydrochloride is a compound primarily recognized for its biological activity as a selective agonist of the 5-HT1B and 5-HT1D serotonin receptors. This article delves into its pharmacological profile, mechanisms of action, and clinical implications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

  • Chemical Name : 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-4-(4-cyanophenyl)-piperazine hydrochloride
  • CAS Number : 170911-68-9
  • Molecular Formula : C23H25N5O2.HCl
  • Purity : ≥98%

Donitriptan acts predominantly as a 5-HT1B/1D receptor agonist , exhibiting high affinity with pKi values of 9.3 and 9.4 for 5-HT1D and 5-HT1B receptors, respectively . The activation of these receptors leads to:

  • Vasoconstriction : Donitriptan induces selective carotid vasoconstriction, which is crucial in the treatment of migraines by counteracting the vasodilation associated with migraine attacks .
  • Inhibition of Capsaicin-Induced Vasodilation : Studies indicate that donitriptan significantly inhibits capsaicin-induced external carotid vasodilation, primarily through central mechanisms involving the 5-HT1B receptors . This effect is not observed with sumatriptan, suggesting a unique action profile for donitriptan.

In Vivo Studies

Research has shown that donitriptan increases cerebral oxygen consumption without causing cranial vasoconstriction, which is a notable advantage over other triptans like sumatriptan . This property may enhance its therapeutic profile by reducing potential cardiovascular risks associated with vasoconstriction.

Comparative Efficacy

In a comparative study, donitriptan was shown to effectively decrease jugular venous oxygen saturation in rats, indicating its potential to improve cerebral blood flow during migraine episodes . The following table summarizes key findings from various studies:

StudyKey Findings
Donitriptan selectively activates 5-HT1B/1D receptors leading to vasoconstriction.
Increases cerebral oxygen consumption without cranial vasoconstriction.
Inhibits capsaicin-induced external carotid vasodilation, primarily via central 5-HT1B mechanisms.

Case Studies and Clinical Implications

A comprehensive review of adverse events related to triptan use highlights the safety profile of donitriptan compared to other triptans. While triptans are effective in treating migraines, they are contraindicated in patients with cardiovascular diseases due to their vasoconstrictive properties. Donitriptan's unique mechanism may offer a safer alternative for certain patient populations .

Adverse Events Analysis

A recent analysis from the FDA Adverse Event Reporting System (FAERS) database indicated that while all triptans have associated adverse events, donitriptan's profile appears more favorable concerning neurological and gastrointestinal disorders . The following table illustrates the adverse event distribution among various triptans:

TriptanTotal AEsCommon AEsNotable Observations
Sumatriptan1272Dyspnea, NauseaHighest number of reports
Zolmitriptan114Nausea, VomitingLower incidence overall
Rizatriptan162NauseaSimilar profile to sumatriptan
Naratriptan15Terminal ileitisLeast reported
Donitriptan --Emerging safety profile

Eigenschaften

IUPAC Name

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENQGQAPOYDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168973
Record name F 11356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170911-68-9
Record name Donitriptan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F 11356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170911-68-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DONITRIPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Donitriptan hydrochloride
Reactant of Route 2
Donitriptan hydrochloride
Reactant of Route 3
Donitriptan hydrochloride
Reactant of Route 4
Donitriptan hydrochloride
Reactant of Route 5
Donitriptan hydrochloride
Reactant of Route 6
Reactant of Route 6
Donitriptan hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.